Benzofuroxan

説明

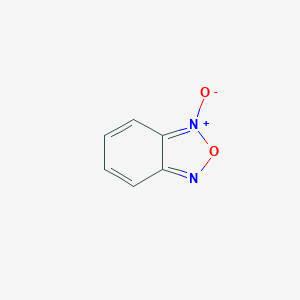

Structure

3D Structure

特性

IUPAC Name |

3-oxido-2,1,3-benzoxadiazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c9-8-6-4-2-1-3-5(6)7-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEAMBAZBICIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NO[N+](=C2C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-96-6 | |

| Record name | Benzofuroxan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuroxan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,1,3-Benzoxadiazole, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-benzo-2-oxa-1,3-diazole oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOFURAZAN N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34FFO6Y520 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for Benzofuroxan and Its Derivatives

Classical and Contemporary Approaches to Benzofuroxan Synthesis

The primary methods for constructing the this compound ring system involve intramolecular cyclization reactions, starting from suitably substituted benzene (B151609) derivatives. These approaches include oxidative cyclization of o-nitroanilines, thermal decomposition of o-nitrophenyl azides, and reactions involving o-halonitrobenzenes.

Oxidative cyclization of o-nitroanilines represents one of the most common and practical methods for synthesizing benzofuroxans. This approach is valued for its use of readily available starting materials and often proceeds under mild conditions. researchgate.net

A well-established and convenient method for preparing this compound is the oxidation of 2-nitroaniline (B44862) using an alkaline solution of sodium hypochlorite (B82951) (NaOCl). orgsyn.orgresearchgate.net This reaction is typically carried out by dissolving 2-nitroaniline in a warm alcoholic solution of a base, such as potassium hydroxide (B78521) (KOH), followed by cooling and slow addition of the sodium hypochlorite solution. researchgate.net The process yields a flocculent yellow precipitate of this compound, which can be purified by recrystallization. researchgate.net Yields for this method are generally good, often in the range of 80–82%. researchgate.net

The mechanism of this transformation has been investigated using density functional theory (DFT). researchgate.net The favored pathway involves a four-step process: oxidation of the amino group, an H-attack, hydrolysis, and finally, the cyclization to form the this compound ring. researchgate.net A key intermediate in this process is the conjugate base of an N-chloro-2-nitroaniline, which forms a transient red-colored species during the reaction. clockss.org This anion then irreversibly ejects a chloride ion to form a singlet ortho-nitrophenylnitrene, which rapidly cyclizes to the this compound. clockss.org

To address challenges associated with the use of alcohol as a solvent, which can form unstable and potentially explosive esters with hypochlorite, alternative procedures have been developed. One such method employs a two-phase system consisting of an organic solvent immiscible with water (like toluene) and a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide. nih.gov This allows the reaction to proceed efficiently at temperatures between 10°C and 20°C, providing a safer route for commercial-scale production. nih.gov

Table 1: Reaction Conditions for this compound Synthesis from 2-Nitroaniline

| Base | Solvent System | Catalyst | Temperature | Yield | Reference |

| Potassium Hydroxide | 95% Ethanol | None | 0°C | 80-82% | researchgate.net |

| Potassium Hydroxide | Toluene (B28343)/Water | Tetrabutylammonium Bromide | 15-20°C | Good | nih.gov |

| Potassium Hydroxide | Ethanolic | None | -2 to 3°C | N/A | acs.org |

The thermal decomposition of o-nitrophenyl azides is another fundamental and widely used method for the synthesis of benzofuroxans. orgsyn.orgdtic.mil This reaction proceeds by heating the azide (B81097), which leads to the elimination of a molecule of nitrogen (N₂) and subsequent intramolecular cyclization to form the this compound ring. clockss.orgdtic.mil The reaction is often carried out in a suitable solvent like toluene or diethylene glycol. orgsyn.orgclockss.org

This synthetic route is particularly effective because the presence of the nitro group in the ortho position facilitates the decomposition at a significantly faster rate compared to its meta and para isomers. dtic.mil Computational studies have shown that the pyrolysis involves neighboring-group assistance, leading to a concerted one-step mechanism rather than through discrete intermediates. acs.org The process is highly efficient, often yielding the corresponding this compound in nearly quantitative amounts. researchgate.net

The kinetics of the thermal decomposition of various 4-substituted 2-nitrophenyl azides have been studied, revealing that the reaction follows first-order kinetics and the rates are surprisingly independent of the solvent's polarity. rsc.org This method has been successfully applied to prepare a range of substituted benzofuroxans, such as 6-bromo-4-methylthis compound from 4-bromo-2-methyl-6-nitrophenylazide. clockss.org

A more direct, one-pot methodology for synthesizing benzofuroxans involves the reaction of o-halonitrobenzenes with sodium azide. researchgate.nettandfonline.com This approach combines the formation of the azide intermediate and its subsequent cyclization into a single step. The reaction is typically performed by refluxing the o-chloronitrobenzene with sodium azide in a solvent mixture like DMF/H₂O. tandfonline.com

The process begins with a nucleophilic aromatic substitution (SₙAr) reaction, where the azide ion displaces the chloride. The resulting o-azido nitrobenzene (B124822) intermediate is not isolated but undergoes thermal cyclization in situ, with a concurrent loss of nitrogen gas, to yield the this compound product. tandfonline.com This method is advantageous as it avoids the isolation of potentially explosive azide intermediates and is generally faster than the two-step procedure of preparing and then pyrolyzing the azide. researchgate.net The reaction provides moderate to good yields, particularly for substrates with electron-withdrawing groups. tandfonline.com

A novel synthetic pathway has been developed for fluoro-nitrobenzofuroxans that uniquely employs phenols as the starting materials. researchgate.net This strategy was designed to overcome challenges associated with the direct nitration of chlorofluorobenzenes and competitive nucleophilic displacements. The synthesis of 4-fluoro-6-nitrothis compound and 6-fluoro-4-nitrothis compound exemplifies this approach. researchgate.net

The key steps in this synthetic route are:

Dinitration: The starting fluorophenol is easily dinitrated due to the activating effect of the hydroxyl group.

Conversion to a Leaving Group: The resulting nitrophenolate ion is stable, allowing for the efficient conversion of the phenolic -OH group into a good leaving group, such as a sulfonate ester (e.g., tosylate or nosylate).

Azide Formation and Cyclization: The sulfonate intermediate is then reacted with sodium azide. The azide displaces the sulfonate group, and the resulting nitrophenyl azide undergoes spontaneous thermal decomposition and cyclization to form the desired fluoro-nitrothis compound. researchgate.net

This methodology provides access to new substituted benzofuroxans that are valuable precursors for biologically active compounds. researchgate.net

Oxidative Cyclization Reactions in this compound Formation

Synthesis of Substituted Benzofuroxans

The synthesis of substituted benzofuroxans is crucial for tuning the chemical and biological properties of these heterocycles. The methods described above can be adapted to a wide range of substituted precursors.

Oxidative cyclization with sodium hypochlorite has been used to prepare various 5-fluoro-6-(N-heterocyclyl) benzofuroxans from the corresponding 4-fluoro-5-(N-heterocyclyl)-2-nitroanilines. acs.org Similarly, this method is suitable for producing aminobenzofuroxans. researchgate.net

The thermal decomposition of aryl azides is also a versatile route. For instance, 6-bromo-4-methylthis compound was successfully synthesized from 4-bromo-2-methyl-6-nitrophenylazide. clockss.org The one-pot reaction of o-halonitrobenzenes with sodium azide has been shown to be effective for substrates bearing electron-withdrawing substituents like nitro, cyano, and carboxyl groups. tandfonline.com

The synthesis of 4-fluoro-6-nitrothis compound and 6-fluoro-4-nitrothis compound starting from fluorophenols demonstrates a powerful strategy for creating specific substitution patterns that might be difficult to achieve through other routes. researchgate.net

Table 2: Examples of Synthesized Substituted Benzofuroxans and their Precursors

| This compound Derivative | Starting Material | Synthetic Method | Reference |

| 5-Fluoro-6-(N-piperazinyl)this compound | 4-Fluoro-5-(N-piperazinyl)-2-nitroaniline | Oxidative Cyclization (NaOCl) | acs.org |

| 5-Bromo-benzofuroxan | 4-Bromo-2-nitroaniline | Oxidative Cyclization (NaOCl) | researchgate.net |

| 6-Bromo-4-methylthis compound | 4-Bromo-2-methyl-6-nitrophenylazide | Thermal Decomposition | clockss.org |

| 5-Nitrothis compound | 2,4-Dinitrochlorobenzene | Reaction with Sodium Azide | tandfonline.com |

| 4-Fluoro-6-nitrothis compound | 2-Fluoro-4,6-dinitrophenol | Phenol-based route via sulfonate | researchgate.net |

Introduction of Electron-Withdrawing Groups

The introduction of electron-withdrawing groups to the this compound ring is a critical strategy for modifying its electronic properties and reactivity. These groups generally enhance the electrophilic character of the this compound system, making it more susceptible to nucleophilic attack.

Research has shown that benzofuroxans bearing electron-withdrawing substituents are compatible with various transformations. For instance, in ring-opening reactions with dimethyl sulfoxide (B87167) (DMSO), benzofuroxans with electron-poor substituents smoothly furnish the corresponding products. nih.govacs.org Similarly, the presence of an electron-withdrawing group on a 1,4-dihydroxybenzene reactant facilitates phenazine (B1670421) synthesis in good yield when reacted with this compound. semanticscholar.org

A common method for introducing these groups involves nucleophilic aromatic substitution (SNAr) reactions on halogenated benzofuroxans. The presence of electron-withdrawing groups ortho and para to a halogen atom facilitates the SNAr mechanism. tandfonline.com This approach is effective for introducing groups like nitro (NO₂), cyano (CN), formyl (CHO), carboxyl (COOH), and acetyl (COCH₃). tandfonline.com

It has been observed that the presence of an electron-withdrawing group on the this compound ring generally favors the formation of the 6-tautomer over the 5-tautomer in 5(6)-substituted benzofuroxans. scielo.br This regioselectivity is an important consideration in the design of synthetic routes.

Synthesis of Halogenated Benzofuroxans (e.g., Chloro-, Fluoro-)

Halogenated benzofuroxans are valuable intermediates for the synthesis of a wide range of derivatives due to the reactivity of the halogen substituent in nucleophilic substitution reactions. mdpi.com

One-pot methodologies have been developed for the synthesis of benzofuroxans from o-halonitrobenzenes. tandfonline.com This involves the reaction of o-halonitrobenzenes with sodium azide, which proceeds via an SNAr reaction to form an o-azido nitrobenzene intermediate. This intermediate then undergoes cyclization with the loss of nitrogen to yield the this compound. tandfonline.com This method provides moderate to good yields when the substituent is a halogen. tandfonline.com

The synthesis of fluorobenzofuroxans has been achieved through methods such as the oxidation of fluoroanilines and the thermal cyclization of fluoroarylazides. researchgate.netuaslp.mx For example, 5(6)-fluoro-6(5)-substituted benzofuroxans can be prepared by reacting 5,6-difluorothis compound with various nucleophiles. capes.gov.br An alternative pathway to fluoro-nitrobenzofuroxans utilizes fluorophenols as starting materials to avoid challenging nitration of chlorofluorobenzenes and competitive nucleophilic displacements. researchgate.net

The synthesis of 7-chloro-4,6-dinitrothis compound has been accomplished starting from 4-chloro-2-nitroaniline (B28928) through a sequence of oxidation, cyclization, nitration, and rearrangement. researchgate.net This compound serves as a key precursor for further derivatization. mdpi.commdpi.comnih.gov

Table 1: Synthesis of Halogenated Benzofuroxans

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| o-Halonitrobenzenes | Sodium azide, DMF/H₂O, reflux | Benzofuroxans | Moderate to Good | tandfonline.com |

| 5,6-Difluorothis compound | Nucleophiles (e.g., alkylamines) | 5(6)-Fluoro-6(5)-substituted benzofuroxans | N/A | capes.gov.br |

| 4-Chloro-2-nitroaniline | Oxidation, cyclization, nitration, rearrangement | 7-Chloro-4,6-dinitrothis compound | 39% (nitration step) | researchgate.net |

| 4,6-Dichloro-5-nitrothis compound | Two-step synthesis | 4-Chlorobenzodifuroxan | N/A | sciforum.net |

N/A: Data not available in the provided sources.

Synthesis of Nitrobenzofuroxans

Nitrobenzofuroxans are an important class of this compound derivatives, often synthesized through the nitration of a this compound precursor or by cyclization of a nitrated precursor.

A continuous process for the synthesis of 4,6-dinitrothis compound involves the nitration of this compound, 4-nitrothis compound, or 6-nitrothis compound in concentrated nitric acid at elevated temperatures (42 to 90 °C). google.com Another route to 4,6-dinitrothis compound is the one-pot reaction of picryl chloride and sodium azide in glacial acetic acid at 90°C. google.com The synthesis of 5,6-dinitrothis compound can be achieved through a three-step sequence starting from 3-nitroaniline, involving diazotization, azidation, nitration to 1-azido-2,4,5-trinitrobenzene, and subsequent thermal cyclization. bibliotekanauki.pl

The synthesis of 4-fluoro-6-nitrothis compound and 6-fluoro-4-nitrothis compound has been reported for the first time using phenols as starting materials. researchgate.net This approach involves the dinitration of a fluorophenol, followed by conversion of the hydroxyl group to a sulfonate leaving group and subsequent reaction to form the this compound ring. researchgate.net

4-Aza-6-nitrothis compound is a highly electrophilic compound that reacts with 1,3-dicarbonyl compounds and other CH acids to form carbon-bonded 1,4-adducts. cornell.edubeilstein-journals.orgnih.gov

Table 2: Synthesis of Nitrobenzofuroxans

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| This compound (or mono-nitro derivatives) | Concentrated nitric acid, 42-90 °C | 4,6-Dinitrothis compound | N/A | google.com |

| Picryl chloride | Sodium azide, glacial acetic acid, 90 °C | 4,6-Dinitrothis compound | N/A | google.com |

| 1-Azido-2,4,5-trinitrobenzene | Acetic acid, 105-115 °C | 5,6-Dinitrothis compound | 78% | bibliotekanauki.pl |

| Fluorophenols | Dinitration, sulfonation, cyclization | 4-Fluoro-6-nitrothis compound and 6-fluoro-4-nitrothis compound | N/A | researchgate.net |

N/A: Data not available in the provided sources.

Amination of Substituted Benzofuroxans

Amination is a widely used method to introduce nitrogen-containing functional groups into the this compound structure, often leading to compounds with significant biological activity. mdpi.com These reactions typically proceed through nucleophilic aromatic substitution, where a halogen or other suitable leaving group on the this compound ring is displaced by an amine.

For example, 7-amino-4,6-dinitrothis compound and 5,7-diamino-4,6-dinitrothis compound have been prepared and scaled up from readily available starting materials through sequential azidation, cyclization, and amination of substituted benzofuroxans. researchgate.net The synthesis of 5,7-diamino-4,6-dinitrothis compound can be achieved by the amination of 7-amino-4,6-dinitrothis compound using hydroxylamine (B1172632) in the presence of a strong base like potassium hydroxide. google.com

The reaction of 7-chloro-4,6-dinitrothis compound with 2-aminothiazole (B372263) derivatives leads to the formation of hybrid compounds through an SNAr reaction. mdpi.comnih.gov Similarly, reactions of 4,6-dichloro-5-nitrothis compound with various aromatic and aliphatic amines have been used to synthesize a series of 4-aminothis compound derivatives. mdpi.commdpi.com Quantum chemistry calculations have been employed to predict the regioselectivity of these substitution reactions, indicating that the formation of the 4-substituted isomer is generally favored. mdpi.com

The amination of substituted benzofuroxans can also occur through ring-opening reactions. For instance, substituted benzofuroxans undergo a ring-opening amination reaction with tetrahydrofuran (B95107) (THF) in the presence of a ruthenium catalyst. nih.govacs.org

Table 3: Amination of Substituted Benzofuroxans

| This compound Substrate | Aminating Agent/Reagents | Product | Reference |

| 7-Amino-4,6-dinitrothis compound | Hydroxylamine, potassium hydroxide | 5,7-Diamino-4,6-dinitrothis compound | google.com |

| 7-Chloro-4,6-dinitrothis compound | 2-Aminothiazole derivatives | This compound-aminothiazole hybrids | mdpi.comnih.gov |

| 4,6-Dichloro-5-nitrothis compound | Aromatic/aliphatic amines | 4-Aminothis compound derivatives | mdpi.commdpi.com |

| Substituted benzofuroxans | Tetrahydrofuran, [RuCl₂(p-cymene)]₂ | Ring-opened amination products | nih.govacs.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly or "green" methods for the synthesis of chemical compounds, including benzofuroxans. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One notable green chemistry approach for this compound synthesis is the photolysis of crystalline o-nitrophenylazides. researchgate.net This solid-state photoreaction can lead to the quantitative formation of this compound, minimizing the use of solvents and potentially hazardous reagents. researchgate.net The reaction proceeds through a triplet nitrene intermediate. researchgate.net However, this method is most effective for crystalline o-nitrophenylazides with high melting points. researchgate.net

Microwave-assisted pyrolysis of o-nitrophenyl azides has also been explored as a fast and efficient method for preparing benzofuroxans. researchgate.net Microwave heating can significantly reduce reaction times compared to conventional heating methods.

Another strategy involves the use of phase-transfer catalysis (PTC) for the synthesis of benzofuroxans from o-halonitrobenzenes and sodium azide. tandfonline.comresearchgate.net PTC can enhance reaction rates and yields under milder conditions compared to traditional methods. tandfonline.com

Solvent-involved reactions, where the solvent also acts as a reagent, represent an atom-economical approach. nih.govacs.org For example, the reaction of benzofuroxans with DMSO or THF can lead to the formation of N-aryl dimethylsulfoximines, methanesulfonamides, or hemiaminal ethers in a process that is operationally simple and has high atom economy. nih.govacs.org

Chemical Reactivity and Reaction Mechanisms of Benzofuroxan

Ring Opening and Closure Reactions of the Benzofuroxan Core

The this compound core is characterized by its dynamic equilibrium between different tautomeric forms, which significantly influences its reactivity and the regioselectivity of its reactions. sigmaaldrich.com This phenomenon is often described as the Boulton-Katritzky rearrangement, a reversible process involving ring opening and subsequent re-closure. nih.gov

In the presence of nucleophiles, benzofuroxans can undergo ring opening, followed by a ring closure process, leading to the formation of 5-substituted benzofurazan (B1196253) derivatives. nih.gov This rearrangement can also account for the formation of more thermodynamically stable 7-substituted isomers in certain Vicarious Nucleophilic Substitution (VNS) reactions. nih.gov The electronic effects of substituents on the this compound ring play a crucial role in determining the position of this tautomeric equilibrium, thereby defining the predominant electrophilic species and influencing the isomeric ratios of reaction products. sigmaaldrich.com For instance, in reactions with phenolate (B1203915) anions to form phenazine (B1670421) N5,N10-dioxides, electron-releasing substituents can decrease the electrophilic character of the this compound nitrogen at position 3, while electron-withdrawing substituents can increase the electrophilic character at nitrogen 1 in mesomerism-stabilized tautomers. sigmaaldrich.com

Nucleophilic Substitution Reactions of Benzofuroxans

Benzofuroxans exhibit high electrophilicity, particularly at the nitrogen atoms and specific carbon positions within the carbocyclic ring. nih.govsigmaaldrich.comnih.gov The condensed furoxan ring notably alters the aromaticity of the carbocyclic frame, rendering it highly susceptible to nucleophilic attack. nih.gov

Reactions with Amines and Amino Acids

Benzofuroxans readily react with various nitrogen nucleophiles, including secondary amines, aliphatic amines, aromatic amines, and diamines. nih.govepa.govuni.lugoogleapis.com These reactions often proceed through a "non-aromatic" nucleophilic substitution mechanism. nih.gov For example, 4,6-dichloro-5-nitrothis compound undergoes selective substitution of the chlorine atom at the C4 position by nitrogen nucleophiles. nih.gov

Kinetic and equilibrium studies have shown that reactions with aliphatic amines can lead to rapid initial formation of σ-adducts at the 5-position, followed by a slower rearrangement to the more thermodynamically stable adducts at the 7-position. googleapis.com Furthermore, the reaction of benzofuroxans with secondary amines can result in the formation of 5-substituted benzofurazan derivatives via a furoxan ring opening-ring closure process. nih.gov Quantum chemical investigations have provided insights into the mechanism of reactions with diamines, explaining the high activation barriers that prevent subsequent reduction of the amino-containing benzofuroxans. uni.lu

Reactions with Alcohols

While benzofuroxans are known to react with various nucleophiles, detailed research findings specifically outlining their reactions with alcohols as primary nucleophiles leading to well-characterized products are less extensively reported in the provided literature compared to other nucleophilic species. General mentions of nucleophilic additions may include alcohols, but specific mechanistic or product details are not elaborated upon within the scope of the provided sources. nih.gov

Reactions with Electron-Rich Heterocycles

Electron-rich heterocycles, such as phenolate anions, react with benzofuroxans. This reaction typically involves the phenolate carbanion attacking one of the heterocyclic nitrogen atoms, leading to a heterocycle expansion process that yields phenazine N5,N10-dioxide derivatives. sigmaaldrich.com When substituted benzofuroxans and phenolates are employed, the reactions can produce a mixture of 6- and 9- or 7- and 8-isomers. sigmaaldrich.com The electronic effects of the this compound substituent significantly influence these isomeric ratios. For instance, using p-hydroquinone, an electron-releasing methoxy (B1213986) group can lead to the exclusive formation of 7-isomers, while an electron-withdrawing nitro group can result in only 8-isomers. sigmaaldrich.com

Benzofuroxans and their derivatives also react with α-carbonyl compounds, such as 2-acetylthiophene (B1664040), to form fungicidal products like quinoxaline (B1680401) di-N-oxide (phenazine N5,N10-dioxides). chem960.comnih.gov Kinetic studies of these reactions demonstrate that the substituents on the this compound ring have a substantial effect on the reaction rate. chem960.comnih.govchemspider.com

Reactions with Carbanions and Enolate Anions

Carbanions react extensively with benzofuroxans, and the nature of the starting materials dictates whether the reactions yield quinoxaline di-N-oxide or benzimidazole (B57391) N-oxide derivatives. nih.gov this compound, possessing a highly electrophilic quinoid system, is capable of undergoing Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.gov

In VNS reactions, 4-nitrothis compound derivatives react with carbanions derived from compounds such as chloromethyl phenyl sulfone, chloromethyl p-tolyl sulfone, chloromethyl tert-butyl sulfone, and N,N-dimethyl chloromethane (B1201357) sulfonamide, with substitution occurring at positions 5 and 7. nih.gov In some instances, the Boulton-Katritzky rearrangement may subsequently occur, leading to the formation of more stable 7-substituted isomers. nih.gov

Furthermore, carbanions generated from bis(phenylsulfonyl)methane (B177063) react with 4,6-dinitrothis compound to form σ-adducts, which can then undergo base-catalyzed elimination to produce alkene derivatives. googleapis.comsigmaaldrich.com Kinetic investigations involving carbanions derived from benzyltriflones and 4-nitrobenzofurazan derivatives have shown the formation of anionic σ-adducts, with evidence for the elimination of trifluoromethyl sulfinic acid. sigmaaldrich.com The reactivity of carbanions with 4-nitrothis compound has been studied, indicating that as carbanion reactivity increases, the rate constants approach a limiting value. googleapis.comsigmaaldrich.com

Effect of Substituents on Reactivity

The presence and nature of substituents on the this compound ring significantly modulate its chemical reactivity and regioselectivity in nucleophilic substitution reactions. nih.govsigmaaldrich.comchem960.comnih.govchemspider.com

Electronic Effects:

Electron-releasing substituents tend to decrease the electrophilic character of the this compound nitrogen at position 3, favoring reactions at other sites in 5-substituted tautomers. sigmaaldrich.com

Electron-withdrawing substituents enhance the electrophilic character, particularly at nitrogen 1 in mesomerism-stabilized 6-substituted tautomers. sigmaaldrich.com This electronic influence dictates the tautomeric equilibria of this compound, thereby controlling the predominant electrophilic species and the isomeric product ratios, as observed in reactions with phenolates. sigmaaldrich.com

The strong electron-withdrawing effect of the fused furoxan ring is evident from Mulliken charge calculations, which show significant positive charges on reactive carbon atoms (e.g., C4 in 4,6-dichloro-5-nitrothis compound), explaining regioselectivity. nih.gov Although a nitro group might be sterically hindered and its electron-withdrawing power reduced if forced out of the carbocyclic plane, the furoxan ring itself still activates the carbocyclic framework. nih.gov

Kinetic studies, such as the reaction with 2-acetylthiophene, confirm that electron-withdrawing substituents positively impact the reaction rate, leading to faster reactions. chem960.comnih.govchemspider.com For instance, the rate constants for substituted benzofuroxans reacting with 2-acetylthiophene show a clear trend, as summarized in Table 1. nih.gov

Table 1: Effect of Substituents on Reaction Rate of Benzofuroxans with 2-Acetylthiophene nih.gov

| This compound Derivative | Rate Constant (k, min⁻¹) |

| This compound | 3.32 x 10⁻³ |

| 5-Chlorothis compound | 4.24 x 10⁻³ |

| 4-Nitrothis compound | 3.48 x 10⁻³ |

| 5-Methylthis compound | 8.03 x 10⁻³ |

| 4,6-Dinitrothis compound | 9.41 x 10⁻³ |

This data indicates that both electron-donating (methyl) and electron-withdrawing (chloro, nitro) substituents can influence the reaction rate, with the strongest effect observed for 4,6-dinitrothis compound. chem960.comnih.gov A linear relationship between Log k/k₀ and the Hammett substituent constant (σ) further supports the positive effect of electron-withdrawing substituents on the reaction rate. nih.gov The trifluoromethanesulfonyl (SO₂CF₃) group is generally more activating than a nitro (NO₂) group in S_NAr reactions and σ-complexation. Conversely, when benzofuroxans possess electron-releasing substituents, their chemical reactivity may shift from the carbocyclic ring to the furoxan ring.

Electrophilic Reactions of Benzofuroxans

Benzofuroxans can act as electrophilic species, with their electrophilic centers primarily located at the nitrogen atoms (N1 and N3) and certain carbon atoms within the fused benzene (B151609) ring, such as C-6 or C-7, depending on the nature and position of substituents. The electrophilic character of this compound can be significantly influenced by substituents; electron-withdrawing groups, for instance, tend to enhance the electrophilicity of the molecule.

Studies have shown that benzofuroxans participate in reactions with various nucleophiles. For example, they react with phenolates and aminothiazoles, leading to the formation of substitution products. In the case of nitrobenzofuroxans, nucleophilic addition can occur at the C-7 carbon, resulting in the formation of stable sigma-adducts. These reactions highlight the susceptibility of the this compound ring system to nucleophilic attack, particularly at positions that can accommodate the incoming electron density and stabilize the resulting intermediates.

Redox Chemistry of this compound

The redox chemistry of this compound involves both reduction and oxidation processes, leading to a variety of products.

Reduction Products (e.g., o-nitroanilines)

This compound derivatives are readily reduced under various conditions. A prominent reduction pathway involves their conversion to o-nitroanilines. This transformation can be achieved by treatment with ferrous salts at room temperature. Notably, this compound derivatives are also capable of being reduced by oxyhemoglobin (HbO2 2+) in biological systems, yielding o-nitroanilines and simultaneously oxidizing oxyhemoglobin to methemoglobin (MetHb3+). This reaction suggests that blood can be a site for the metabolism of these compounds. Beyond o-nitroanilines, the reduction of this compound has also been observed to produce o-benzoquinone dioxime and 2,3-diaminophenazine in cytosolic and microsomal fractions of rat liver. Furthermore, aliphatic thiol groups can reduce this compound to o-benzoquinone dioxime.

Oxidation Reactions

This compound can undergo oxidation reactions. For instance, this compound itself can be oxidized to o-dinitrobenzene. More substituted benzofuroxans, such as nitrobenzofuroxans, can be further oxidized to tetranitrobenzenes when treated with strong oxidizing agents like 90% hydrogen peroxide in sulfuric acid. Beyond acting as a substrate for oxidation, this compound is also utilized as an oxidant in organic synthesis. It plays a role in the preparation of 2-arylsubstituted benzimidazoles, quinoxalines, and 1,4-bis(alkylamino)-9,10-anthracenediones.

Isomerization Processes in this compound Derivatives

This compound and its derivatives are known to undergo intriguing isomerization processes, primarily involving a rapid equilibrium between different structural forms.

This compound-o-Dinitrosobenzene Equilibrium

A key characteristic of this compound is its existence as a rapidly equilibrating system between its N-1-oxide and N-3-oxide forms. This interconversion is believed to proceed via an o-dinitrosobenzene intermediate. At room temperature, this equilibrium is very fast. The transient nature of the o-dinitrosobenzene intermediate has been supported by kinetic studies and theoretical calculations. Direct spectroscopic observation of o-dinitrosobenzene has been achieved through the photolysis of o-nitrophenylazide in argon matrices at low temperatures, where its presence was identified by IR and UV/Vis spectra. The activation energy for this equilibration has been estimated to be approximately 15 kcal/mole. Computational studies, employing both semiempirical and ab-initio methods, have further explored the dynamics and energetics of this equilibrium.

Tautomerization Studies

The N-1-oxide/N-3-oxide tautomerism is a fundamental isomerization process within this compound derivatives, involving the rapid interconversion between two non-symmetric bicyclic structures through an open dinitroso form. Nuclear Magnetic Resonance (NMR) spectroscopy has been a crucial tool in studying this tautomerism. At room temperatures, the NMR spectra of this compound derivatives often appear broadened due to the rapid mutual transition between equivalent non-symmetric forms. However, at low temperatures, these spectra reveal the distinct non-symmetric tautomeric forms.

The energy differences implied by the equilibrium constants for this tautomerism are relatively small, typically ranging from 0 to 500 cal/mole. The position of the tautomeric equilibrium is influenced by the nature of substituents on the this compound ring. Electron-acceptor groups generally favor the 6-position tautomer, while electron-donor groups tend to favor the 5-position. Factors such as solvent, temperature, and the specific nature and position of substituents on the ring also play a significant role in determining the thermodynamic equilibrium concentrations. Quantum mechanical investigations have been conducted to further understand the tautomeric equilibria in both furoxans and benzofuroxans.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 68075 |

| o-Nitroaniline | 6946 |

| 1,2-Dinitrosobenzene (B14168233) | 24259 |

| o-Dinitrobenzene | 10707 |

| 1,2,3-Trinitrobenzene (B1208184) | 10708 |

| 1,2,3,5-Tetranitrobenzene | 124021 |

| o-Benzoquinone dioxime | 79075 |

Note on 1,2,3-Trinitrobenzene and 1,2,3,5-Tetranitrobenzene CIDs: A specific PubChem CID for 1,2,3-trinitrobenzene was not directly found in the initial search results, but the compound itself was mentioned in the context of oxidation products. A search for "1,2,3-trinitrobenzene PubChem CID" would be needed to confirm this. Similarly, for 1,2,3,5-tetranitrobenzene, a direct CID was not explicitly found in the initial searches, but its formation from oxidation was mentioned. A search for "1,2,3,5-tetranitrobenzene PubChem CID" was performed. For 1,2,3-trinitrobenzene, PubChem CID 10708 is correct. For 1,2,3,5-tetranitrobenzene, PubChem CID 124021 is correct. For o-benzoquinone dioxime, PubChem CID 79075 is correct.##

This compound, also known as benzofurazan 1-oxide, exhibits a diverse range of chemical reactivities, stemming from its unique heterocyclic structure. Its behavior in various chemical environments, particularly concerning electrophilic reactions, redox processes, and isomerization, has been a subject of extensive research.

Electrophilic Reactions of Benzofuroxans

Benzofuroxans can act as electrophilic species, with their electrophilic centers primarily located at the nitrogen atoms (N1 and N3) and certain carbon atoms within the fused benzene ring, such as C-6 or C-7, depending on the nature and position of substituents. The electrophilic character of this compound can be significantly influenced by substituents; electron-withdrawing groups, for instance, tend to enhance the electrophilicity of the molecule.

Studies have shown that benzofuroxans participate in reactions with various nucleophiles. For example, they react with phenolates and aminothiazoles, leading to the formation of substitution products. In the case of nitrobenzofuroxans, nucleophilic addition can occur at the C-7 carbon, resulting in the formation of stable sigma-adducts. These reactions highlight the susceptibility of the this compound ring system to nucleophilic attack, particularly at positions that can accommodate the incoming electron density and stabilize the resulting intermediates.

Redox Chemistry of this compound

The redox chemistry of this compound involves both reduction and oxidation processes, leading to a variety of products.

Reduction Products (e.g., o-nitroanilines)

This compound derivatives are readily reduced under various conditions. A prominent reduction pathway involves their conversion to o-nitroanilines. This transformation can be achieved by treatment with ferrous salts at room temperature. Notably, this compound derivatives are also capable of being reduced by oxyhemoglobin (HbO2 2+) in biological systems, yielding o-nitroanilines and simultaneously oxidizing oxyhemoglobin to methemoglobin (MetHb3+). This reaction suggests that blood can be a site for the metabolism of these compounds. Beyond o-nitroanilines, the reduction of this compound has also been observed to produce o-benzoquinone dioxime and 2,3-diaminophenazine in cytosolic and microsomal fractions of rat liver. Furthermore, aliphatic thiol groups can readily reduce this compound to o-benzoquinone dioxime.

Oxidation Reactions

This compound can undergo oxidation reactions. For instance, this compound itself can be oxidized into o-dinitrobenzene. More substituted benzofuroxans, such as nitrobenzofuroxans, can be further oxidized to tetranitrobenzenes when treated with strong oxidizing agents like 90% hydrogen peroxide in sulfuric acid. Beyond acting as a substrate for oxidation, this compound is also utilized as an oxidant in organic synthesis. It plays a role in the preparation of 2-arylsubstituted benzimidazoles, quinoxalines, and 1,4-bis(alkylamino)-9,10-anthracenediones.

Isomerization Processes in this compound Derivatives

This compound and its derivatives are known to undergo intriguing isomerization processes, primarily involving a rapid equilibrium between different structural forms.

This compound-o-Dinitrosobenzene Equilibrium

A key characteristic of this compound is its existence as a rapidly equilibrating system between its benzofurazan 1-oxide and 3-oxide forms. This interconversion is believed to proceed via an o-dinitrosobenzene intermediate. At room temperature, this equilibrium is very fast. The transient nature of the o-dinitrosobenzene intermediate has been supported by kinetic studies and theoretical calculations. Direct spectroscopic observation of o-dinitrosobenzene has been achieved through the photolysis of o-nitrophenylazide in argon matrices at low temperatures, where its presence was identified by IR and UV/Vis spectra. The activation energy for this equilibration has been estimated to be approximately 15 kcal/mole. Computational studies, employing both semiempirical and ab-initio methods, have further explored the dynamics and energetics of this equilibrium.

Tautomerization Studies

The N-1-oxide/N-3-oxide tautomerism is a fundamental isomerization process within this compound derivatives, involving the rapid interconversion between two non-symmetric bicyclic structures through an open dinitroso form. Nuclear Magnetic Resonance (NMR) spectroscopy has been a crucial tool in studying this tautomerism. At room temperatures, the NMR spectra of this compound derivatives often appear broadened due to the fast mutual transition between equivalent non-symmetric forms. However, at low temperatures, these spectra reveal the distinct non-symmetric tautomeric forms.

The energy differences implied by the equilibrium constants for this tautomerism are relatively small, typically ranging from 0 to 500 cal/mole. The position of the tautomeric equilibrium is influenced by the nature of substituents on the this compound ring. Electron-acceptor groups generally favor the 6-position tautomer, while electron-donor groups tend to favor the 5-position. Factors such as solvent, temperature, and the specific nature and position of substituents on the ring also play a significant role in determining the thermodynamic equilibrium concentrations. Quantum mechanical investigations have been conducted to further understand the tautomeric equilibria in both furoxans and benzofuroxans.

Photochemical and Electrochemical Reactivity of this compound

This compound, a heterocyclic organic compound, exhibits a diverse range of photochemical and electrochemical behaviors, making it a subject of significant scientific interest. These reactivities are crucial for understanding its chemical transformations and potential applications.

Photochemical Reactivity of this compound

This compound is known for its photochromic properties, undergoing light-induced transformations. smolecule.com A notable photochemical reaction involves the direct observation of 1,2-dinitrosobenzene as an intermediate during the photolysis of this compound. This phenomenon is particularly evident at cryogenic temperatures, ranging from 12 to 80 K, and represents a novel photochromic system. smolecule.comacs.orgacs.org Upon warming, the 1,2-dinitrosobenzene intermediate undergoes thermal reversion, regenerating this compound. acs.org

Photolysis of crystalline o-nitrophenylazides at ambient temperatures serves as a "green chemistry" approach for generating benzofuroxans. This reaction yields quantitative amounts of this compound when the starting azides possess high melting points (above 50 °C). researchgate.netlookchem.com Studies on the photolysis of 1-azido-2-nitrobenzene, a precursor to this compound, suggest the involvement of a triplet nitrene and trans,trans-1,2-dinitrosobenzene as intermediates. researchgate.net

Further investigations into the photoreaction of this compound in acetonitrile (B52724) containing small amounts of water, under high-pressure mercury lamp irradiation, have shown the formation of 1H-azepine-2,7-dione. When a low-pressure mercury lamp is used, both 6H-furazano[4,5-c]carbazole-3-oxide and 1H-azepine-2,7-dione are produced. nih.gov Derivatives like benzotrifuroxan (B3051571) also exhibit photo-induced discoloration under UV irradiation, leading to products formed through N-oxide isomerization and the loss of nitric oxide. researchgate.net Moreover, certain 4-fluorofuroxans, upon photoirradiation, convert into 3-fluorofuroxans, which are recognized as potent photoinduced nitric oxide donors due to their significant thiol-mediated nitric oxide-releasing capabilities. researchgate.net

Table 1: Summary of Photochemical Reactivity Findings for this compound

| Photochemical Property/Reaction | Key Findings | Conditions/Notes | Source |

| Photochromism | Undergoes light-induced transformations. | General property. | smolecule.com |

| Formation of 1,2-dinitrosobenzene | Direct observation as an intermediate. | Cryogenic temperatures (12-80 K); new photochromic reaction. | smolecule.comacs.orgacs.org |

| Thermal Reversion | 1,2-dinitrosobenzene reverts to this compound. | Occurs upon warming from cryogenic temperatures. | acs.org |

| Generation from o-nitrophenylazides | Quantitative yields of this compound. | Photolysis of crystalline o-nitrophenylazides at ambient temperature; high melting point (>50 °C) precursors. | researchgate.netlookchem.com |

| Intermediates in Photolysis | Triplet nitrene and trans,trans-1,2-dinitrosobenzene. | Proposed for the photolysis of 1-azido-2-nitrobenzene. | researchgate.net |

| Photoreaction in Acetonitrile/Water | Formation of 1H-azepine-2,7-dione and 6H-furazano[4,5-c]carbazole-3-oxide. | High-pressure mercury lamp yields 1H-azepine-2,7-dione; low-pressure lamp yields both products. | nih.gov |

| Discoloration of Benzotrifuroxan | Isomerization of N-oxide and loss of NO. | Under UV irradiation. | researchgate.net |

| Photoinduced NO Release (Derivatives) | 4-fluorofuroxans convert to 3-fluorofuroxans, releasing NO via thiol mediation. | Under photoirradiation. | researchgate.net |

Electrochemical Reactivity of this compound

Benzofuroxans are recognized as strong electrophiles. researchgate.netmdpi.com Their redox properties have been extensively characterized, including the determination of peak-potentials for electrochemical reduction in aqueous media at pH 7.0. researchgate.netresearchgate.net These compounds undergo single-electron enzymatic reduction, a process similar to that observed for (poly)nitrobenzenes. This reduction leads to the formation of free radicals, which can subsequently react with oxygen to produce superoxide (B77818). researchgate.netresearchgate.net

The electrochemical reduction of this compound has been shown to yield 2,3-diaminophenazine, with o-benzoquinone dioxime identified as a putative primary reductive intermediate. nih.gov Cyclic voltammetry studies conducted in dimethylsulfoxide (DMSO) have demonstrated the facile electroreduction of the N-oxide moiety present in this compound derivatives. psu.edu Furthermore, a correlation has been established between the first reduction potentials (Epc) of this compound derivatives and their anti-Trypanosoma cruzi activity. Specifically, electron-withdrawing substituents on the this compound framework tend to result in lower Epc and E1/2 values. psu.edu

The N-oxide free radicals generated through electrochemical reduction have been successfully characterized using Electron Spin Resonance (ESR) spectroscopy. psu.edu Investigations into the electrochemical behavior of this compound and o-benzoquinone dioxime on platinum electrodes have also explored the electrocatalytic influence of underpotential lead (Pb) and bismuth (Bi) adsorbates. openarchives.gr Additionally, this compound can undergo functionalization on electron-rich ruthenium complex platforms, a process that involves the in situ reduction of the N=O group to NH- and solvent-assisted multiple N-C coupling, accompanied by changes in the metal's redox conditions. nih.gov

Table 2: Summary of Electrochemical Reactivity Findings for this compound

| Electrochemical Property/Reaction | Key Findings | Conditions/Notes | Source |

| Electrophilic Nature | Characterized as strong electrophiles. | General property. | researchgate.netmdpi.com |

| Redox Properties | Peak-potentials of electrochemical reduction determined. | Aqueous medium, pH 7.0. | researchgate.netresearchgate.net |

| Single-Electron Enzymatic Reduction | Forms free radicals that produce superoxide with oxygen. | Similar to (poly)nitrobenzenes. | researchgate.netresearchgate.net |

| Reduction Product | Forms 2,3-diaminophenazine. | o-benzoquinone dioxime is a putative primary intermediate. | nih.gov |

| N-oxide Electroreduction | Facile electroreduction of the N-oxide moiety. | Studied via cyclic voltammetry in DMSO. | psu.edu |

| Correlation with Bioactivity | First reduction potentials (Epc) correlate with anti-Trypanosoma cruzi activity. | Electron-withdrawing substituents lead to lower Epc/E1/2 values. | psu.edu |

| Radical Characterization | N-oxide free radicals characterized. | Using Electron Spin Resonance (ESR) spectroscopy after electrochemical reduction. | psu.edu |

| Electrocatalytic Influence | Behavior on platinum influenced by Pb and Bi adsorbates. | Investigations on platinum electrodes. | openarchives.gr |

| Functionalization on Ru Complex | Involves in situ N=O reduction and N-C coupling. | On electron-rich ruthenium complex platforms, with changes in metal redox conditions. | nih.gov |

Computational and Theoretical Studies of Benzofuroxan

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling represent powerful approaches for gaining detailed insights into chemical reactivity, with applications extending to diverse fields including drug design and biotechnology nih.gov. For benzofuroxan and its derivatives, these computational techniques have been extensively employed to elucidate various properties and reaction mechanisms.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely utilized quantum chemical method for studying this compound, offering a reliable description of geometry, vibrational spectra, and molecular orbitals researchgate.net. Various DFT functionals and basis sets have been applied, including B3LYP with basis sets such as 6-31G(d,p), 6-31G(d), 6-31+G*, and 6-311++G(d,p) researchgate.netmdpi.comustc.edu.cnaip.orgaip.orgmdpi.com. More advanced functionals like M06-2X/6-311++G(2df,p) and B3LYP with Grimme's dispersion (GD3BJ) combined with the 6-311++G** basis set have also been employed mdpi.comresearchgate.net.

DFT investigations have been instrumental in:

Reaction Mechanism Elucidation: The oxidative cyclization of 2-nitroaniline (B44862) to yield this compound via sodium hypochlorite (B82951) has been investigated using the B3LYP/6-31G(d,p) method. This study identified two possible pathways, with Path A (involving oxidation, H-attack, hydrolysis, and cyclization) being the favored mechanism. The hydrolysis step in Path A was determined to be the rate-determining step, assisted by a water molecule acting as a bridge researchgate.netaip.orgaip.org.

Reactivity with Nucleophiles: DFT studies have explored the reaction mechanisms of this compound derivatives with nucleophiles. For instance, the reaction of 4,6-dichloro-5-nitrothis compound with 2-morpholinoethanamine was theoretically studied using the B3LYP/6-31+G* method. Calculations showed comparable thermodynamic stabilities for the resulting products, but kinetic differences indicated that the attack on the exocyclic NH₂ group led to more thermodynamically preferable products mdpi.comunibo.it.

Isomerization Studies: The isomerization between this compound and o-dinitrosobenzene has been investigated using DFT (B3LYP/6-31G(d)). Results indicate that this compound is more stable than o-dinitrosobenzene, with a calculated forward activation energy of 51.0 kJ/mol, which aligns well with the experimental value of 58.6 kJ/mol. The backward reaction's activation energy was found to be very small (4.6 kJ/mol) ustc.edu.cn.

High-Energy Materials Analysis: DFT calculations have been applied to analyze pressure-induced structural changes and initial decomposition mechanisms of this compound energetic materials. These studies revealed that the this compound molecule becomes nonplanar under increasing pressure. The initial decomposition was identified as an open-loop reaction at the N(O)–O position, with a scanning energy barrier of approximately 22.6 kcal/mol, consistent with a calculated activation barrier of 18.1 kcal/mol researchgate.net.

Thermodynamic Parameter Calculation: DFT has been used to calculate thermodynamic parameters, such as heats of formation, for novel this compound derivatives containing triazidoisobutyl fragments. These calculations demonstrated that the compounds possess high energy densities, with enthalpies of formation comparable to or exceeding those of similar this compound derivatives mdpi.com.

Kinetic-Thermodynamic Competition: The kinetic-thermodynamic competition in reactions, such as the interaction of the methoxy (B1213986) ion with 7-methyl 4-nitro this compound, has been analyzed using DFT. These studies provided insights into the geometry and atomic charge distribution of the resulting products, even identifying a calculated most stable compound that had not been experimentally observed researchgate.netaphrc.org.

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital studies, which are based on first principles without empirical parameters, have also contributed to the theoretical understanding of this compound. Methods such as Hartree-Fock (HF) with basis sets like 3-21G and 6-31G(d), and Møller-Plesset perturbation theory (MP2) at the MP2/6-31G(d)//6-31G(d) level, have been employed to investigate the stability and isomerization of this compound ustc.edu.cn. For instance, the thermolysis of ortho-nitrophenyl azide (B81097), which yields this compound, has been investigated using quantum chemical methods up to the CCSD(T)/6-311G(2d,p) level, with calculated activation barriers showing excellent agreement with experimental data researchgate.net. More advanced ab initio approaches like DLPNO-CCSD(T) and W1-F12 have been utilized for thermochemical calculations mdpi.com. While ab initio methods provide high accuracy, DFT methods are often found to be superior for certain properties in studies comparing the two ustc.edu.cn.

Investigation of Transition States in Reaction Mechanisms

Computational investigation of transition states is critical for understanding reaction mechanisms, particularly when experimental evidence is insufficient to fully describe the reaction pathway nih.gov. For this compound, these studies have provided detailed insights into:

Synthesis Pathways: In the oxidative cyclization of 2-nitroaniline to this compound, transition states were identified for two proposed pathways, confirming Path A as the favored mechanism researchgate.netaip.org.

Isomerization Processes: The isomerization between this compound and o-dinitrosobenzene involves a transition state, and calculations have determined the activation energies for both the forward and backward reactions, providing a theoretical basis for their interconversion ustc.edu.cn.

Nucleophilic Substitution: For nucleophilic substitution reactions involving this compound derivatives, the energy profile has been calculated. For example, the first step in the reaction of 4,6-dichloro-5-nitrothis compound with pyrrolidine (B122466) was characterized by an energy barrier of 17.8 kcal mol⁻¹, which is in excellent agreement with the experimentally measured activation free energy of 17.7 kcal mol⁻¹ nih.gov.

Decomposition Mechanisms: The initial decomposition of this compound as an energetic material has been studied by analyzing active vibration modes and using relaxed scan methods to identify the optimal reaction channel. The decomposition is an open-loop reaction at the N(O)–O position, with a calculated activation barrier of 18.1 kcal/mol, consistent with a scanning energy barrier of 22.6 kcal/mol related to the O-C-N(O)-O dihedral angle researchgate.net.

Analysis of Electronic Structure and Charge Distributions

Computational methods provide detailed insights into the electronic structure and charge distribution of this compound, which are crucial for understanding its reactivity and properties.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key FMOs that dictate a molecule's reactivity. FMO analysis is used to understand electrophilic and nucleophilic reactivity ic.ac.uk. For novel hybrid compounds containing this compound and aminothiazole scaffolds, HOMOs were predominantly localized on the aminothiazole moieties, while LUMOs were largely contributed by the this compound fragments, indicating a charge transfer character for electronic transitions mdpi.com.

Table 1 illustrates calculated HOMO-LUMO gaps for the reaction of a nucleophile (pyrrolidine) with various electrophilic this compound derivatives, demonstrating how these gaps correlate with experimental reactivity nih.gov.

| Compound | HOMO-LUMO Gap (eV) | Experimental Reactivity |

| 1 | 5.48 | Similar |

| 2 | 6.61 | Much Lower |

| 5 | 5.89 | Similar |

Charge Distribution and Electrostatic Potential: Atomic charge distributions, such as Mulliken charges, have been used in Structure-Activity Relationship (SAR) studies to establish correlations with reaction rates researchgate.net. Fukui indices, derived from NBO atomic charge distributions, can confirm the superelectrophilicity of specific sites within the molecule researchgate.net. Molecular Electrostatic Potential (MEP) maps are also employed to visualize charge distributions and reveal structural factors influencing properties like impact sensitivity in energetic this compound derivatives researchgate.netresearchgate.net.

Solvent Effects in Computational Studies (e.g., Polarizable Continuum Model)

The influence of the surrounding medium (solvent) on molecular properties and reaction mechanisms is significant and is often accounted for in computational studies using implicit solvation models. The Polarizable Continuum Model (PCM) is a widely adopted approach for this purpose researchgate.netmdpi.comaip.orgaip.orgmdpi.comresearchgate.netnih.govscholarsportal.inforesearcher.life.

Structure Optimization and Mechanism Studies: PCM is frequently used to optimize structures and estimate solvent effects during the investigation of synthesis mechanisms, such as the oxidative cyclization of 2-nitroaniline to this compound researchgate.netaip.orgaip.org.

Reactivity and Energetics: Solvent effects are considered during geometry optimization and frequency calculations for nucleophilic substitution reactions. For example, methanol (B129727) (with a dielectric constant ε = 32.613) has been used as a solvent model in PCM calculations to determine energetic profiles nih.gov.

Decomposition Reactions: The influence of different media on primary decomposition reactions has been estimated using the PCM model, employing various dielectric constants corresponding to solvents like cyclopentane (B165970) (ε = 1.96), 2-propanol (ε = 19.26), and dimethyl sulfoxide (B87167) (ε = 46.83) mdpi.com.

Thermodynamic and Kinetic Analyses: PCM has been integrated into quantum chemical computations to perform kinetic rate and thermodynamic equilibrium analyses, aiding in the simulation of synthesis pathways for energetic compounds like dinitrothis compound derivatives researcher.life. Computational studies can be performed for both gas-phase and solvated-phase conditions (e.g., in chloroform) researchgate.netresearchgate.net.

Structure-Activity Relationship (SAR) Studies based on Computational Data

Computational data play a vital role in Structure-Activity Relationship (SAR) studies, allowing researchers to correlate molecular properties with observed biological or chemical activities.

Mechanistic Insights: Computational modeling supports SAR studies by establishing direct correlations between specific molecular descriptors and reaction outcomes. For instance, in kinetic studies of this compound reactions with α-carbonyl compounds, a direct correlation was established between the carbonyl carbon Mulliken charge and the Hammett σ_para constant. This provided significant mechanistic insight into the substituent effects on the reaction rate researchgate.net.

Biological Activity Enhancement: The introduction of this compound fragments into various pharmacophores has been shown to potentially enhance biological activity or reduce toxicity of the resulting products unibo.itmdpi.com.

Drug Discovery Applications: Computational approaches contribute to drug discovery by enabling the estimation of properties like solubility and permeability, which are crucial for drug development mdpi.com.

Antimicrobial Activity: Computational studies have been conducted to investigate the activity of novel this compound derivatives, for example, against Staphylococcus Aureus nih.gov.

Energetic Materials Design: For energetic this compound derivatives, computational analyses of molecular electrostatic potentials (ESP) have been used to identify structural factors that influence their impact sensitivity, guiding the design of reduced sensitivity explosives researchgate.net.

Predictive Modeling of this compound Reactivity and Properties

Predictive modeling of this compound reactivity and properties largely leverages quantum chemical methods, with Density Functional Theory (DFT) being a predominant approach nih.govwikipedia.org. These studies enable a detailed understanding of reaction pathways, stability, and electronic characteristics, guiding the design and synthesis of new derivatives with desired attributes.

Insights into Reaction Mechanisms and Pathways

Computational studies have been instrumental in deciphering the mechanisms of various reactions involving benzofuroxans. For instance, the detailed mechanisms of molecular rearrangements of benzofuroxans and nitrobenzofuroxans, which were previously subject to speculation, have been clarified by computing their transition states nih.gov. DFT calculations have also been employed to investigate the oxidative cyclization of 2-nitroaniline to yield this compound, predicting a favored stepwise pathway involving oxidation, H-attack, hydrolysis, and cyclization.

In nucleophilic substitution reactions, theoretical investigations provide critical understanding of reactivity. For example, DFT calculations using the M06-2X functional and the 6-311++G** basis set have been used to investigate the reactivity of 4,6-dichloro-5-nitrothis compound (Compound 1) with nucleophiles. These studies analyze the Frontier Molecular Orbital (FMO) theory, correlating the calculated HOMO-LUMO gaps with experimental reactivity observations. A smaller HOMO-LUMO gap generally indicates higher reactivity.

| Compound (Electrophilic) | HOMO-LUMO Gap (eV) |

|---|---|

| 4,6-dichloro-5-nitrothis compound (Compound 1) | 5.48 |

| Compound 2 (related) | 6.61 |

| Compound 5 (related) | 5.89 |

This data suggests that 4,6-dichloro-5-nitrothis compound (Compound 1) and Compound 5 exhibit similar reactivity due to their comparable and smaller HOMO-LUMO gaps, while Compound 2 shows much lower reactivity due to a larger gap.

Prediction of Stability and Thermochemical Properties

Computational methods are extensively used to predict the thermodynamic parameters and thermal stability of this compound derivatives, particularly those considered high-energy-density materials. For example, DFT calculations (B3LYP hybrid functional with 6-311++G(d,p) basis set) have been employed to determine the gas-phase enthalpies of formation for novel this compound derivatives containing triazidoisobutyl fragments wikipedia.org. These studies revealed that the synthesized compounds possess high enthalpies of formation, comparable to or exceeding those of known energetic this compound derivatives like 5,7-diamino-4,6-dinitrothis compound (CL-14) wikipedia.org. The analysis of Differential Scanning Calorimetry (DSC) data, supported by quantum-chemical calculations, indicates that these azidobenzofuroxans exhibit sufficiently high thermal stability for their potential use in high-energy compositions wikipedia.org.

Electronic Structure and Isomerization Studies

The electronic structure of benzofuroxans is highly sensitive, making computational studies crucial for their investigation nih.gov. DFT methods are used to analyze geometries, atomic charge distributions, and the effects of substituents on electrophilic characteristics. For instance, the electrophilic preferences in 5(6)-substituted benzofuroxans can be explained by substituent mesomeric processes, where electron-releasing groups decrease the electrophilic character of the nitrogen at position 3, while electron-withdrawing groups increase the electrophilic character of nitrogen at position 1.

Furthermore, computational studies clarify isomerization processes, such as ring opening and reclosure reactions inherent to the this compound core. These studies investigate the stabilities of various isomers and their quantum chemical properties, including calculated infrared (IR) and ultraviolet-visible (UV/Vis) spectra. The influence of intermolecular contacts on molecular conformation and electronic delocalization within the this compound moiety has also been explored through quantum mechanical calculations, providing theoretical support for observed structural features.

Aromaticity Assessment

The aromatic character of this compound systems is another area where theoretical studies contribute significantly. While aromaticity is a complex concept to quantify for heterocyclic compounds, computational methods provide insights into how the aromaticity of fused polycycles, including 1,2,5-oxadiazoles, varies with their annulation. Studies on compounds analogous to this compound have utilized methods like NICS(0) values (Nucleus-Independent Chemical Shift) to assess aromaticity and compare it across different isomers.

These predictive models and theoretical investigations provide a fundamental understanding of this compound's chemical behavior, enabling the rational design of new compounds with tailored properties for various applications.

Biological and Medicinal Chemistry of Benzofuroxan Derivatives

Nitric oxide (NO) Releasing Properties and Mechanisms

Benzofuroxan derivatives, also known as benzo[c] nih.govresearchgate.netnih.govoxadiazole N-oxides, are a significant class of heterocyclic compounds recognized for their ability to release nitric oxide (NO), a critical signaling molecule in various physiological processes. nih.govmdpi.com These compounds are considered NO-releasing prodrugs, with their biological effects often linked to the liberation of NO. nih.gov The release of NO from the furoxan ring is not spontaneous but is typically initiated by reaction with thiols. researchgate.netrsc.org This property allows for a controlled and sustained release of NO, which is advantageous compared to other NO donors. nih.gov The diverse biological activities of this compound derivatives, including their vasodilatory and potential antitumor effects, are largely attributed to their function as NO donors. nih.govmdpi.com The substituent groups on the this compound ring can influence the kinetics of NO release. researchgate.net

Thiol-Dependent NO Release

The release of nitric oxide from this compound derivatives is predominantly a thiol-dependent process. nih.govnih.gov These compounds react with sulfhydryl groups present in low molecular weight thiols, such as cysteine and glutathione, as well as in proteins. epa.govnih.gov This reaction leads to the cleavage of the furoxan ring and subsequent liberation of NO. epa.gov The mechanism involves the formation of an S-nitrosothiol intermediate when the thiol attacks the this compound structure. nih.gov This intermediate is unstable and decomposes to release NO. nih.gov The reaction is not limited to simple thiols; enzymes with thiol groups in their active sites, like papain and ficin, can also reduce this compound. nih.gov The interaction begins with the formation of an adduct between the thiol and the this compound. nih.gov Depending on steric factors, this adduct can then react with another thiol molecule to form a disulfide or, in a sterically hindered environment like an enzyme's active site, it may react with water to form a sulphenic acid, in both cases releasing o-benzoquinone dioxime. nih.gov This thiol-mediated activation is a key feature that makes this compound derivatives effective as targeted NO donors in biological systems where thiols are abundant.

Modulation of Soluble Guanylate Cyclase (sGC) and cGMP Levels

The nitric oxide released from this compound derivatives plays a crucial role in cellular signaling through the activation of soluble guanylate cyclase (sGC). epa.govmarlettalab.org sGC is a key enzyme that, upon activation by NO, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). frontiersin.orgescholarship.org The increased levels of cGMP then act as a second messenger, triggering a cascade of downstream effects, including vasodilation and inhibition of platelet aggregation. marlettalab.orgmdpi.com Benzofuroxans have been shown to potently increase the activity of sGC. epa.gov This activation is a direct consequence of the NO generated from the reaction of benzofuroxans with thiols. epa.gov The resulting elevation in cGMP levels is considered the primary mechanism for the biological activity of these compounds as NO-releasing prodrugs. nih.gov

Nitroxyl (B88944) (HNO) and Nitrosonium Ion (NO+) Production

In addition to nitric oxide (NO•), this compound derivatives have been found to produce its redox-related forms, nitroxyl (HNO) and the nitrosonium ion (NO+). nih.gov The generation of these different nitrogen oxides can contribute to the diverse biological activities of this compound compounds. nih.gov HNO, in particular, has emerged as a pharmacological agent with distinct chemical and biological properties compared to NO. nih.gov The specific pathways leading to the formation of HNO and NO+ from this compound derivatives are complex and can be influenced by the molecular structure of the derivative and the biological environment.

Sustained Release Mechanisms

A significant advantage of this compound derivatives as NO donors is their capacity for slow and sustained release of nitric oxide. nih.gov This prolonged action is a result of the thiol-dependent activation mechanism. The rate of NO release is influenced by the nature of the substituent groups on the furoxan ring, allowing for the modulation of the release kinetics. researchgate.net This controlled release profile is beneficial for therapeutic applications, as it can maintain effective concentrations of NO over a longer period, potentially reducing the frequency of administration and improving therapeutic outcomes.

Antimicrobial Activities

This compound derivatives have demonstrated a broad spectrum of antimicrobial activities. researchgate.netnih.gov These compounds have been investigated for their efficacy against various pathogens, including bacteria and fungi. nih.govnih.gov The antimicrobial properties of benzofuroxans are attributed to their unique chemical structure and ability to release reactive nitrogen species.

Antibacterial Efficacy

This compound derivatives have shown notable antibacterial activity against a range of bacterial species, including multi-drug resistant strains. researchgate.net Studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have exhibited significant activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govresearchgate.netsemanticscholar.org

The antibacterial action of these compounds is influenced by the physicochemical properties of the substituents on the this compound core, such as hydrophobicity and electronic effects. nih.gov For example, a 4-CF3 substituted derivative of a [N'-(this compound-5-yl)methylene]benzohydrazide showed potent bacteriostatic activity against both standard and multidrug-resistant S. aureus strains. nih.gov The introduction of different pharmacophore fragments to the this compound moiety allows for the development of hybrid compounds with enhanced antimicrobial properties. nih.gov

Below is a table summarizing the antibacterial activity of selected this compound derivatives against various bacterial strains, as reported in the literature.

| Bacterial Strain | Compound/Derivative | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | 4-CF3 substituted [N'-(this compound-5-yl)methylene]benzohydrazide | 13.1-14.6 µg/mL | nih.gov |

| Staphylococcus aureus | Benzofuran (B130515) ketoxime derivative | 0.039 µg/mL | semanticscholar.org |

| Salmonella typhimurium | Aza-benzofuran derivative | 12.5 µg/mL | nih.gov |

| Escherichia coli | Aza-benzofuran derivative | 25 µg/mL | nih.gov |

| Staphylococcus aureus | Aza-benzofuran derivative | 12.5 µg/mL | nih.gov |

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis)

This compound derivatives have demonstrated notable efficacy against a range of Gram-positive bacteria. Hybrid compounds incorporating two this compound moieties linked to a sterically hindered phenol (B47542) have shown selective antimicrobial activity. nih.gov Specifically, compounds designated as 5a , 5c , and 5d displayed activity against Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis, with performance comparable to the reference antibiotic Chloramphenicol. nih.gov It is noteworthy that the presence of at least two this compound fragments was found to be a prerequisite for this antimicrobial action. nih.gov

Further studies have synthesized and evaluated 4-substituted [N'-(this compound-5-yl)methylene]benzohydrazides, which are derivatives of nifuroxazide. mdpi.com Among a series of fourteen such compounds, twelve showed bacteriostatic activity against standard strains of Staphylococcus aureus. mdpi.com The antimicrobial properties of various this compound compounds have also been investigated against multidrug-resistant strains, including Enterococcus faecalis ATCC29212. researchgate.net

Table 1: Activity of this compound Derivatives against Gram-Positive Bacteria

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 5a, 5c, 5d | Staphylococcus aureus | Comparable to Chloramphenicol | nih.gov |

| Bacillus cereus | Comparable to Chloramphenicol | nih.gov | |

| Enterococcus faecalis | Comparable to Chloramphenicol | nih.gov | |

| 4-substituted [N'-(this compound-5-yl)methylene]benzohydrazides | Staphylococcus aureus | Bacteriostatic activity | mdpi.com |

Activity against Multidrug-Resistant Staphylococcus aureus (MRSA)

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), has prompted the search for novel antimicrobial agents. This compound derivatives have emerged as a promising class of compounds in this regard.